![molecular formula C23H27N3O2S B2491848 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034555-65-0](/img/structure/B2491848.png)
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound that likely shares chemical properties with other synthesized pyrazole and thiophene derivatives. These compounds have been explored for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazole and thiophene derivatives typically involves condensation reactions, cyclization, and cross-coupling reactions. For instance, pyrazole derivatives have been synthesized through the reaction of corresponding halides with semicarbazide or thiosemicarbazide, followed by cyclization with suitable diketones or through Suzuki cross-coupling reactions (Prabhuswamy et al., 2016), (Ahmad et al., 2021).
Molecular Structure Analysis
Crystal structure determination through single crystal X-ray diffraction studies is common for analyzing the molecular structure of these compounds. The structures often feature significant hydrogen bonding interactions and can demonstrate various crystal packing motifs (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole and thiophene derivatives exhibit a range of chemical reactions, including condensation, cyclization, and cross-coupling reactions. Their chemical properties can be influenced by substituents on the aromatic rings and the presence of electron-donating or withdrawing groups (Gad-Elkareem et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and thermal analysis. These properties are crucial for understanding the behavior of the compounds in different environments (Chao, 2014).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Structural Studies : A compound similar in structure, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure determined using X-ray diffraction. The compound crystallizes in the triclinic crystal system, showcasing specific geometric parameters that stabilize its structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Reactivity and Mechanism : The reactivity of related compounds, like ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, has been studied. This research sheds light on the reaction mechanisms involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), which could be relevant to understanding the reactions of similar compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Applications in Drug Chemistry
Potential Biological Activities : Research on compounds like N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have similarities in structure, highlights their potential biological applications. These compounds were tested for inhibitory potential against various enzymes and shown to have binding affinity to nucleotide protein targets, indicating their importance in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Antimicrobial and Antitumor Activities : Similar compounds like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides have been prepared and showed potential antibacterial and antifungal activities, as well as anticancer properties (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Photophysical Properties
- Chemosensor Applications : The synthesis of pyrazoline-benzothiazole derivatives like TCPT, which shares structural features with the compound , indicates its potential as a fluorescent chemosensor for metal ion detection. This highlights the utility of such compounds in developing sensitive and specific detection tools in analytical chemistry (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-17-21(19-8-15-29-16-19)18(2)26(25-17)12-11-24-22(27)23(9-13-28-14-10-23)20-6-4-3-5-7-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVVJMBPABTQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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